molecular formula C15H17ClN2OS B4220462 (4-Piperazin-1-ylphenyl)-thiophen-2-ylmethanone;hydrochloride

(4-Piperazin-1-ylphenyl)-thiophen-2-ylmethanone;hydrochloride

Cat. No.: B4220462
M. Wt: 308.8 g/mol
InChI Key: QZTSTXKPABWGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-piperazinyl)phenylmethanone: is an organic compound that features a piperazine ring attached to a phenyl group, which is further connected to a thiophene ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-piperazinyl)phenylmethanone typically involves the reaction of 4-(1-piperazinyl)benzaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-(1-piperazinyl)phenylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(1-piperazinyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its piperazine moiety is known to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, 4-(1-piperazinyl)phenylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.

Industry: The compound is also explored for its applications in the materials industry, particularly in the development of novel polymers and advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(1-piperazinyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity through π-π stacking interactions. These interactions can lead to the inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

    4-(1-piperazinyl)phenylmethanone: Similar structure but with a furan ring instead of a thiophene ring.

    4-(1-piperazinyl)phenylmethanone: Contains a pyridine ring instead of a thiophene ring.

    4-(1-piperazinyl)phenylmethanone: Features a pyrrole ring in place of the thiophene ring.

Uniqueness: The presence of the thiophene ring in 4-(1-piperazinyl)phenylmethanone imparts unique electronic properties to the compound, making it distinct from its analogs. Thiophene rings are known for their stability and ability to participate in various chemical reactions, which can enhance the compound’s versatility in different applications.

Properties

IUPAC Name

(4-piperazin-1-ylphenyl)-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS.ClH/c18-15(14-2-1-11-19-14)12-3-5-13(6-4-12)17-9-7-16-8-10-17;/h1-6,11,16H,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTSTXKPABWGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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